6-hydroxy-5-[(4-methoxy-3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
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Overview
Description
6-hydroxy-5-[(4-methoxy-3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a methoxy-substituted phenyl group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(4-methoxy-3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-3-methylbenzaldehyde with thiourea under acidic conditions to form the intermediate, which is then cyclized to yield the desired pyrimidinone structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-[(4-methoxy-3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanylidene moiety can be reduced to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the sulfanylidene moiety produces a thiol derivative .
Scientific Research Applications
6-hydroxy-5-[(4-methoxy-3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[(4-methoxy-3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-6-methylbenzaldehyde: Shares a similar hydroxyl and methoxy substitution pattern.
Mycophenolic acid: Contains a methoxy and hydroxyl group but differs in its core structure.
Diphenyl ether derivatives: Have similar aromatic substitution patterns but different core structures .
Uniqueness
6-hydroxy-5-[(4-methoxy-3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its combination of a pyrimidinone core with a sulfanylidene moiety and a methoxy-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
6-hydroxy-5-[(4-methoxy-3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7-5-8(3-4-10(7)18-2)6-9-11(16)14-13(19)15-12(9)17/h3-5H,6H2,1-2H3,(H3,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVOZNXDRMUTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=C(NC(=S)NC2=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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